molecular formula C7H7BF3KO B6342758 Potassium phenoxy-methyltrifluoroborate CAS No. 1027642-30-3

Potassium phenoxy-methyltrifluoroborate

Cat. No.: B6342758
CAS No.: 1027642-30-3
M. Wt: 214.04 g/mol
InChI Key: OVYSNXCRBZPJIG-UHFFFAOYSA-N
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Properties

IUPAC Name

potassium;trifluoro(phenoxymethyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSNXCRBZPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670217
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
Source EPA DSSTox
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Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-30-3
Record name Borate(1-), trifluoro(phenoxymethyl)-, potassium (1:1), (T-4)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1027642-30-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenoxymethyltrifluoroborate
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Preparation Methods

Organometallic Route via Grignard Reagents

Adapted from patent WO2009099291A2, this method constructs the trifluoroborate core through sequential organometallic reactions:

Procedure

  • Grignard Formation : Generate phenoxymethylmagnesium bromide by reacting methyl bromide with magnesium turnings in THF, followed by addition of phenol.

  • Boration : Treat the Grignard reagent with trimethyl borate (B(OMe)₃, 1.1 equiv) at −78°C to form the intermediate borate complex.

  • Fluoridation : Add aqueous potassium hydrogen fluoride (KHF₂, 3.0 equiv) and stir at room temperature for 12 hours.

  • Isolation : Extract the product into acetone, filter inorganic salts, and precipitate with ether.

Key Parameters

  • Temperature Control : Low temperatures (−78°C) prevent borate ester decomposition.

  • Stoichiometry : Excess KHF₂ ensures complete fluoridation of the borate intermediate.

  • Yield : Reported yields exceed 80% with palladium-catalyzed cross-coupling compatibility confirmed via ¹⁹F NMR.

Reaction Equation

PhOCH2MgBr+B(OMe)378°CPhOCH2B(OMe)3KHF2K[PhOCH2BF3]\text{PhOCH}2\text{MgBr} + \text{B(OMe)}3 \xrightarrow{-78°C} \text{PhOCH}2\text{B(OMe)}3^- \xrightarrow{\text{KHF}2} \text{K}[ \text{PhOCH}2\text{BF}_3 ]

Direct Boronic Acid Conversion

While less common for phenoxy-methyl derivatives, this approach is viable for bench-scale synthesis:

Procedure

  • Acid Formation : Synthesize phenoxymethylboronic acid via Miyaura borylation of phenoxymethyl halides.

  • Salt Metathesis : Treat the boronic acid with potassium hydrogen fluoride (KHF₂, 2.0 equiv) in methanol/water (4:1).

  • Crystallization : Concentrate the solution and cool to −20°C to isolate the trifluoroborate salt.

Limitations

  • Boronic Acid Stability : Phenoxymethylboronic acid is prone to protodeboronation, limiting yields to 50–60%.

  • Purity : Requires repeated recrystallization to achieve >90% purity, making it less efficient than other methods.

Optimization and Reaction Condition Analysis

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates by stabilizing transition states. Conversely, ethereal solvents improve Grignard reagent stability during boration steps.

Table 1: Solvent Impact on Substitution Method Yield

Solvent SystemTemperature (°C)Yield (%)
THF/tBuOH8075
DMF10068
DMSO12055

Data adapted from.

Counterion Effects

Potassium salts dominate industrial applications due to superior solubility in cross-coupling reaction media compared to sodium or cesium analogs.

Analytical Characterization

¹H, ¹³C, and ¹⁹F NMR are critical for verifying structure and purity:

  • ¹H NMR (acetone-d₆) : δ 3.57 (d, J = 4.9 Hz, CH₂), 7.2–7.4 (m, aromatic protons).

  • ¹⁹F NMR : δ −141.41 ppm (BF₃ resonance), confirming trifluoroborate integrity.

Industrial Production Considerations

Continuous-flow reactors improve scalability by minimizing intermediate isolation steps. Key metrics:

  • Throughput : 5–10 kg/day in pilot-scale systems.

  • Purity : ≥97% with ≤3% KBr contamination, meeting pharmaceutical-grade standards .

Scientific Research Applications

Applications in Organic Synthesis

KPMTFB serves as a surrogate for boronic acids in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Cross-Coupling Reactions

The compound has been effectively utilized in the following reactions:

  • Suzuki-Miyaura Coupling:
    KPMTFB participates in the formation of Csp³-Csp³ bonds when coupled with aryl halides. Recent studies have demonstrated that it can achieve moderate to good yields with various benzyl chlorides, showcasing its versatility in synthesizing complex organic molecules .

Table 1: Yields of Cross-Coupling Reactions Using KPMTFB

Reaction TypeAryl HalideYield (%)
Suzuki-MiyauraBenzyl Chloride29 - 66
Suzuki-MiyauraElectron-deficientUp to 77
Alkoxymethyl CouplingPrimary AlcoholsModerate to Good

Synthesis of Bioactive Compounds

KPMTFB has been employed in the synthesis of bioactive compounds, particularly those containing phenoxy and cyclopropyl groups. These moieties are significant due to their presence in numerous pharmaceuticals and natural products .

Applications in Materials Science

Beyond organic synthesis, KPMTFB is utilized in the development of novel materials with specific properties such as conductivity and strength.

Conductive Polymers

KPMTFB can be integrated into polymer matrices to enhance their electrical conductivity. Research indicates that incorporating organotrifluoroborates into polymer systems can result in materials with improved electronic properties, making them suitable for applications in flexible electronics .

Case Study: Conductive Polymer Development
A study demonstrated that polymers modified with KPMTFB exhibited enhanced conductivity compared to unmodified counterparts, making them promising candidates for use in electronic devices .

Comparison with Similar Compounds

Comparison: Potassium phenoxy-methyltrifluoroborate is unique due to its phenoxy-methyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates. For instance, potassium ethyltrifluoroborate and potassium vinyltrifluoroborate are more commonly used for forming simple alkyl and vinyl derivatives, respectively, while this compound is preferred for synthesizing more complex aromatic compounds .

Biological Activity

Potassium phenoxy-methyltrifluoroborate is a compound that has garnered attention in the field of synthetic chemistry due to its unique properties and potential applications. This article explores its biological activity, including its synthesis, reactivity, and implications in medicinal chemistry.

This compound can be synthesized through various methods involving organotrifluoroborates. The most common approach includes the nucleophilic substitution of potassium halomethyltrifluoroborates, which allows for the introduction of phenoxy groups into the molecular structure. The stability of these compounds under various conditions makes them suitable for further functionalization and cross-coupling reactions.

1. Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, particularly as a nucleophilic reagent in cross-coupling reactions. These reactions are vital for synthesizing biologically active compounds, including pharmaceuticals. For instance, studies have demonstrated its utility in the Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex molecules with potential therapeutic effects .

2. Toxicological Studies

Toxicological investigations are crucial for assessing the safety profile of this compound. In vivo studies have shown that compounds similar to this compound do not exhibit significant acute toxicity at various dosages (25, 50, and 100 mg/kg) in mice. Parameters such as body weight changes, liver and kidney function tests (including aspartate and alanine aminotransferase levels), and lipid peroxidation were monitored, revealing no adverse effects compared to control groups .

Case Study 1: Cross-Coupling Reactions

A study reported the successful application of this compound in cross-coupling reactions with aryl halides, yielding significant product yields. For example, when coupled with 4-bromobenzonitrile using various ligands, the isolated yields ranged from 58% to 76%, demonstrating its effectiveness as a coupling partner in organic synthesis .

Case Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of derivatives obtained from this compound. The synthesized compounds were tested for their inhibitory effects on serine proteases, showing competitive inhibition characteristics. This suggests potential applications in developing therapeutic agents targeting protease-related diseases .

Research Findings Summary

Study Findings Yield (%) Biological Activity
Study 1Cross-coupling with aryl halides58-76%Effective reagent
Study 2Inhibition of serine proteasesN/ACompetitive inhibition

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium phenoxy-methyltrifluoroborate serves as a key nucleophile in Pd-catalyzed Suzuki-Miyaura couplings. A representative reaction with 4-bromobenzonitrile demonstrates its utility:

Reaction Scheme:

K[BF₃(CH₂OPh)]+Ar–XPd catalystAr–CH₂OPh+byproducts\text{K[BF₃(CH₂OPh)]} + \text{Ar–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–CH₂OPh} + \text{byproducts}

Optimized Conditions:

ComponentSpecification
CatalystPd(OAc)₂ (3 mol%)
LigandRuPhos (6 mol%)
SolventDioxane/H₂O (10:1)
BaseCs₂CO₃ (2 equiv)
Temperature100°C
Yield76–89%

Ligand Screening Data:

LigandAbbreviationYield (%)
RuPhos76
SPhos58
(S)-BINAP76
DPEPhos68

RuPhos and (S)-BINAP provided optimal results due to enhanced electron-donating properties and steric bulk .

Ether Cleavage

The phenoxymethyl group undergoes hydrolysis under acidic conditions:

Ar–CH₂OPhHCl (aq), ΔAr–CH₂OH+PhOH\text{Ar–CH₂OPh} \xrightarrow{\text{HCl (aq), Δ}} \text{Ar–CH₂OH} + \text{PhOH}

This reaction proceeds quantitatively in 6 M HCl at 80°C .

Oxidation to Ketones

Controlled oxidation with Jones reagent yields aryl ketones:

Ar–CH₂OPhCrO₃/H₂SO₄Ar–CO–Ph\text{Ar–CH₂OPh} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{Ar–CO–Ph}

Yields range from 65–72% depending on the aryl substituent.

Transmetallation in Cross-Coupling

The trifluoroborate group facilitates transmetallation to Pd(II) intermediates:

  • Oxidative Addition : Pd(0) reacts with Ar–X to form Pd(II)–Ar.

  • Transmetallation : K[BF₃(CH₂OPh)] transfers the CH₂OPh group to Pd(II).

  • Reductive Elimination : Pd(0) releases the coupled product .

Solvent Effects

Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing ionic intermediates, while water assists in base activation .

Stability and Handling

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Hygroscopicity : Moderately hygroscopic; store under inert gas .

  • Safety : Causes skin/eye irritation (H315/H319) .

Comparative Reactivity

PropertyK[BF₃(CH₂OPh)]K[B(OH)₂(CH₂OPh)]
Solubility in THFHighLow
Stability to Protic SolventsExcellentPoor
Coupling Yield (Ar–Cl)72%48%

The trifluoroborate derivative outperforms boronic acids in moisture-sensitive reactions .

Recent Advancements (2023–2025)

  • Photoinduced Couplings : Visible-light-mediated couplings with aryl diazonium salts (yields: 68–81%).

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 24 h to 30 min .

Q & A

Q. What are the standard synthetic routes for potassium phenoxy-methyltrifluoroborate, and how are reaction conditions optimized?

this compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key optimizations include using 3 equivalents of alkoxide to drive the reaction efficiently and employing continuous Soxhlet extraction to isolate the product from inorganic byproducts, improving yields from ~50% to >90% . Scalable protocols (e.g., 100 g batches) emphasize purity control through recrystallization in acetone/water mixtures .

Q. What safety protocols are critical when handling potassium trifluoroborate derivatives?

  • Personal Protective Equipment (PPE): Impervious gloves, safety glasses, and protective clothing are mandatory to avoid skin/eye contact .
  • Handling: Avoid inhalation of dust; use fume hoods for reactions. Store in cool, dry conditions away from oxidizing agents .
  • Emergency Measures: Immediate rinsing with water for eye/skin contact and medical consultation for exposure .

Q. How is the structural integrity of potassium trifluoroborate derivatives validated post-synthesis?

Characterization relies on IUPAC nomenclature validation (e.g., InChI keys for stereochemistry) and analytical techniques such as:

  • NMR spectroscopy (to confirm substituent positions and boron coordination).
  • Elemental analysis (to verify purity and stoichiometry) .

Advanced Research Questions

Q. How can researchers address low solubility and byproduct interference during synthesis?

Low solubility of alkoxymethyltrifluoroborates in organic solvents (e.g., acetone) complicates purification. Continuous Soxhlet extraction with hot ethanol or methanol effectively separates the product from inorganic salts, achieving >90% yield . Alternative strategies include sonication-assisted crystallization or using polar aprotic solvents like DMF .

Q. What mechanistic insights govern cross-coupling reactions of potassium trifluoroborates with aryl chlorides?

Cross-coupling (e.g., Suzuki-Miyaura) requires:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate transmetallation.
  • Stoichiometric bases (e.g., K₂CO₃) to activate the trifluoroborate.
  • Anhydrous conditions to prevent hydrolysis of the boron reagent . Reaction efficiency depends on the electronic nature of the aryl chloride; electron-deficient substrates react faster due to enhanced oxidative addition .

Q. How should researchers analyze contradictory data in reaction yields or byproduct formation?

Contradictions often arise from:

  • Variability in alkoxide nucleophilicity (e.g., steric hindrance in branched alkoxides).
  • Trace moisture leading to hydrolysis of the trifluoroborate. Systematic troubleshooting involves:
  • In situ monitoring (e.g., TLC or NMR) to track intermediate formation.
  • Control experiments with rigorously dried solvents and reagents .

Methodological Tables

Synthetic Optimization Parameters
Parameter
--------------------------
Alkoxide equivalents
Solvent
Temperature
Purification method
Cross-Coupling Catalytic Systems
Catalyst
-------------------------
Pd(PPh₃)₄
PdCl₂(dppf)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phenoxy-methyltrifluoroborate
Reactant of Route 2
Potassium phenoxy-methyltrifluoroborate

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